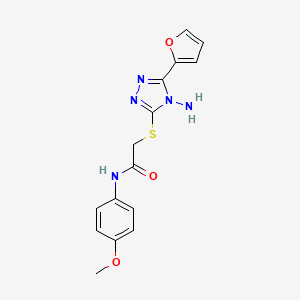

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O3S/c1-22-11-6-4-10(5-7-11)17-13(21)9-24-15-19-18-14(20(15)16)12-3-2-8-23-12/h2-8H,9,16H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOIFSLHOEGSDCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide is a member of the triazole class, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a triazole ring, a furan moiety, and an acetamide group, which contribute to its biological activity. The synthesis typically involves:

- Formation of the Triazole Ring : Synthesized through cyclization reactions involving hydrazine derivatives.

- Introduction of the Furan Ring : Achieved via coupling reactions with furan derivatives.

- Thioether Formation : Involves reacting the triazole derivative with thiols.

- Acetamide Formation : Finalized by acylation of the amine group.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties:

- Antibacterial Studies : The compound shows activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. For instance, studies have reported minimum inhibitory concentrations (MICs) ranging from 0.25 to 2 μg/mL for similar triazole derivatives .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 - 1 |

| Escherichia coli | 0.5 - 2 |

| Pseudomonas aeruginosa | 1 - 3 |

Antifungal and Anticancer Properties

The triazole scaffold is recognized for its antifungal and anticancer activities:

- Antifungal Activity : Similar compounds have demonstrated effectiveness against fungal pathogens, with some derivatives exhibiting higher potency than established antifungal agents like fluconazole .

- Anticancer Potential : The compound's ability to modulate enzyme activity suggests potential in cancer therapy. Triazoles can inhibit key enzymes involved in tumor growth .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

- Furan Ring Influence : The presence of the furan ring enhances electronic properties that improve binding affinity to biological targets.

- Substituent Variations : Altering substituents on the phenyl ring can significantly affect antimicrobial potency. For example, introducing electron-donating groups increases activity against resistant strains .

Case Studies

Several studies have highlighted the biological efficacy of triazole derivatives:

- Study on Antimicrobial Activity : A series of 5-(furan-2-yl)-4-amino-1,2,4-triazole derivatives were tested against clinical strains, revealing that modifications in alkyl substituents led to enhanced antimicrobial effects .

- Triazole-Antibiotic Hybrids : Research on hybrids combining triazoles with antibiotics showed improved efficacy against resistant bacteria compared to standard treatments .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the alkylation of 2-((4-amino-5-(furan-2-yl))-4H-1,2,4-triazole-3-thione with N-aryl-substituted α-chloroacetamides. The resulting products are characterized using methods such as elemental analysis and NMR spectroscopy to confirm their structures and purity .

Antiexudative Activity

Research has demonstrated that derivatives of this compound exhibit significant antiexudative properties. In studies conducted on formalin-induced edema in rats, several synthesized compounds showed anti-exudative activity comparable to sodium diclofenac, a well-known anti-inflammatory medication. Out of twenty-one synthesized derivatives, fifteen displayed notable activity, indicating a strong relationship between chemical structure and biological efficacy .

Antimicrobial Properties

The broader class of 1,2,4-triazoles, to which this compound belongs, has been recognized for its antimicrobial properties. Various studies have indicated that triazole derivatives can act against a range of pathogens, including bacteria and fungi. For instance, hybrids containing triazole moieties have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains . The specific derivative may also exhibit similar antimicrobial effects due to its structural characteristics.

Pharmacokinetics

Pharmacokinetic studies have been performed to evaluate the absorption, distribution, metabolism, and excretion (ADME) of related compounds. These studies often utilize animal models to determine key parameters such as the area under the curve (AUC), clearance rates, and half-life. For example, one study reported a low serum half-life for a closely related compound but highlighted rapid peak concentrations shortly after administration . Such data are crucial for understanding the therapeutic potential and dosing regimens for clinical applications.

Case Study 1: Anti-inflammatory Effects

In a controlled study involving rat models with induced edema, researchers synthesized multiple derivatives of the compound and assessed their anti-inflammatory effects. The results indicated that certain derivatives not only mitigated swelling but also reduced pain significantly compared to control groups treated with standard anti-inflammatory drugs .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of triazole derivatives. Compounds were tested against various bacterial strains including E. coli and Pseudomonas aeruginosa. The results showed that some derivatives had minimum inhibitory concentrations (MIC) lower than those of conventional antibiotics, suggesting their potential as effective alternatives in treating resistant infections .

Q & A

What are the foundational synthetic routes for this compound, and what reagents are critical for its preparation?

Answer:

The synthesis typically involves a multi-step process starting with the preparation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione. This intermediate is alkylated with N-(4-methoxyphenyl)chloroacetamide in the presence of potassium hydroxide (KOH) as a base, using ethanol as the solvent. Key steps include:

Thione formation : Cyclocondensation of thiosemicarbazide derivatives with furan-2-carboxylic acid.

Alkylation : Reaction of the thione with chloroacetamide under reflux (1–2 hours) .

Critical reagents :

- KOH for deprotonation.

- Ethanol as a solvent for solubility and reactivity balance.

- Chloroacetamide derivatives for introducing the acetamide moiety.

Which spectroscopic and analytical techniques are essential for confirming structural integrity?

Answer:

Structural validation requires:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., furan protons at δ 6.3–7.4 ppm, triazole NH at δ 5.8–6.2 ppm) .

- IR Spectroscopy : Peaks at 1650–1680 cm (C=O stretch) and 3200–3350 cm (N-H stretches) .

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]) align with theoretical molecular weights .

How does the substitution pattern on the phenyl ring influence anti-exudative activity?

Answer:

Substituents like methoxy (-OCH) at the para position of the phenyl ring enhance anti-exudative activity by improving lipophilicity and target binding. Evidence from rat models shows:

| Substituent | Anti-Exudative Activity (AEA) | Reference Dose |

|---|---|---|

| 4-OCH | 68% inhibition (vs. control) | 10 mg/kg |

| 4-Cl | 52% inhibition | 10 mg/kg |

| 4-NO | 45% inhibition | 10 mg/kg |

| The methoxy group’s electron-donating nature likely facilitates interactions with hydrophobic enzyme pockets . |

What advanced strategies optimize reaction yields during alkylation?

Answer:

Yield optimization requires:

- Solvent selection : Ethanol outperforms DMF due to reduced side reactions (e.g., over-alkylation).

- Temperature control : Reflux at 80°C maximizes reactivity without degrading heat-sensitive groups.

- Stoichiometry : A 1:1.2 molar ratio (thione:chloroacetamide) minimizes unreacted starting material .

Data :

| Condition | Yield (%) |

|---|---|

| Ethanol, 80°C, 1 h | 78–82 |

| DMF, 100°C, 1 h | 55–60 |

| Methanol, 65°C, 2 h | 65–70 |

How can researchers resolve contradictions in biological activity data across derivatives?

Answer:

Discrepancies often arise from:

- Purity variations : HPLC purity >95% is critical; impurities (e.g., unreacted thione) can skew activity .

- Assay conditions : Standardize models (e.g., formalin-induced edema in rats) and control groups (e.g., diclofenac at 8 mg/kg) .

- Structural nuances : Minor substituent changes (e.g., ortho vs. para methoxy) alter bioavailability. Use molecular docking to validate target interactions .

What in silico methods predict binding affinity to inflammatory targets?

Answer:

Advanced docking studies (e.g., AutoDock Vina) using COX-2 or LOX-5 as targets reveal:

- Key interactions : Hydrogen bonding between the triazole NH and Tyr355 (COX-2), and π-π stacking with furan .

- Binding scores : Derivatives with 4-methoxyphenyl show ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for 4-chlorophenyl analogs .

How do reaction byproducts form, and how are they characterized?

Answer:

Common byproducts include:

- Dimeric species : From disulfide formation during thiol oxidation (detected via TLC at Rf = 0.3–0.4).

- Hydrolysis products : Methoxy group dealkylation under acidic conditions (identified by LC-MS).

Mitigation involves strict anhydrous conditions and inert atmospheres .

What mechanistic insights explain the compound’s anti-inflammatory effects?

Answer:

The compound inhibits prostaglandin synthesis via COX-2 downregulation, demonstrated by:

- ELISA assays : Reduced PGE levels (IC = 12.5 μM) in LPS-stimulated macrophages.

- Western blot : 40% reduction in COX-2 protein expression at 10 μM .

How scalable are current synthetic protocols for gram-scale production?

Answer:

Gram-scale synthesis (5–10 g) achieves 70–75% yield with:

- Batch reactor optimization : Stirring rate >500 rpm enhances mixing.

- Workup modifications : Precipitation in ice-water (1:10 v/v) improves purity .

What are the limitations of current SAR studies, and how can they be addressed?

Answer:

Limitations :

- Limited in vivo data for derivatives beyond anti-exudative activity.

- Lack of toxicity profiles (e.g., hepatotoxicity screening).

Solutions : - Expand pharmacological models (e.g., murine sepsis models).

- Conduct ADMET studies to assess bioavailability and safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.